molecular formula C7H9N5 B13663866 5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole

5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole

Cat. No.: B13663866
M. Wt: 163.18 g/mol
InChI Key: APRRKDPQIMMOIB-UHFFFAOYSA-N
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Description

5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or alkylating agents can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole
  • 2-(3-acetyl-1-pyrrolyl)-N-[1-[3-[(6-amino-5-nitro-2-pyridinyl)amino]propyl]-4-(4-ethylphenyl)-3-pyrrolyl]acetamide

Uniqueness

5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole is unique due to its specific triazole-pyrrole fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(1-methylpyrrol-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9N5/c1-12-4-2-3-5(12)6-9-7(8)11-10-6/h2-4H,1H3,(H3,8,9,10,11)

InChI Key

APRRKDPQIMMOIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC(=NN2)N

Origin of Product

United States

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